molecular formula C17H22N4O B12264555 4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine

4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12264555
M. Wt: 298.4 g/mol
InChI Key: LSDMSSCSIUXLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a piperazine ring, which is commonly found in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs .

Preparation Methods

The synthesis of 4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrimidine core with a piperazine derivative, such as 4-[(2-methylphenyl)methyl]piperazine.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and psychiatric conditions.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate their activity. Additionally, the pyrimidine core can interact with enzymes and other proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-6-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidine include other pyrimidine derivatives with piperazine moieties. Some examples are:

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-methoxy-6-[4-[(2-methylphenyl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H22N4O/c1-14-5-3-4-6-15(14)12-20-7-9-21(10-8-20)16-11-17(22-2)19-13-18-16/h3-6,11,13H,7-10,12H2,1-2H3

InChI Key

LSDMSSCSIUXLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=CC(=NC=N3)OC

Origin of Product

United States

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